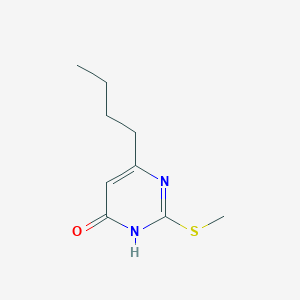
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction and Derivative Synthesis
This compound has been studied as a starting material or intermediate for the synthesis of various derivatives with potential biological activities. For instance, the interaction of similar compounds with amines has been studied, revealing that primary amines can open specific rings in the structure and substitute groups to form new derivatives with potential biological relevance (Yakubkene & Vainilavichyus, 1998). Additionally, a microwave-assisted one-pot synthesis method has been developed for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, highlighting an efficient process for creating these compounds (Dabiri et al., 2007).
Antimicrobial Evaluation
Research has shown that derivatives of this compound exhibit moderate antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. One study focusing on the synthesis and antimicrobial evaluation of certain derivatives revealed their effectiveness, with one compound showing lower MIC values against Pseudomonas aeruginosa compared to the reference drug streptomycin (Vlasov et al., 2022).
Biological Activity and Plant Growth Stimulation
Some synthesized derivatives have been found to exhibit a pronounced plant growth-stimulating effect. For instance, a series of derivatives containing various heterocyclic rings in addition to the pyrimidine fragment showed a significant enhancement in plant growth relative to heteroauxin (Pivazyan et al., 2019).
Catalysis and Method Development
The compound and its derivatives have been used in the development of novel catalytic methods and synthetic routes for producing heterocyclic compounds. This includes one-pot synthesis approaches under solvent-free conditions, which highlight the compound's versatility in facilitating efficient and environmentally friendly chemical reactions (Mamaghani et al., 2013; Mohsenimehr et al., 2014).
Propriétés
IUPAC Name |
4-[(E)-but-2-en-2-yl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h4-5H,1-3H3,(H,10,11,12)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQSIKLKBUTIV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



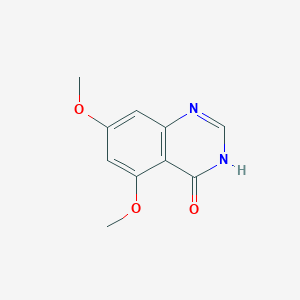

![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)

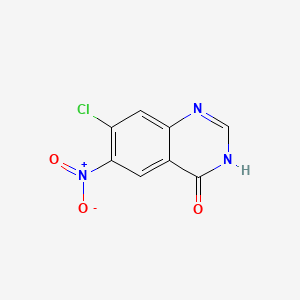
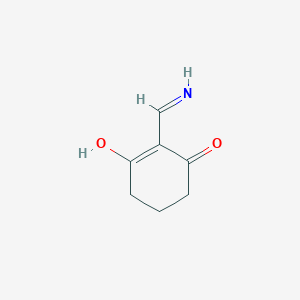
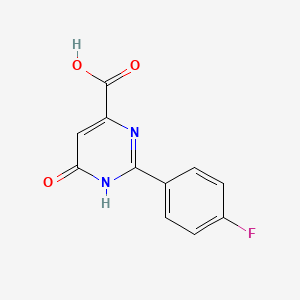
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)

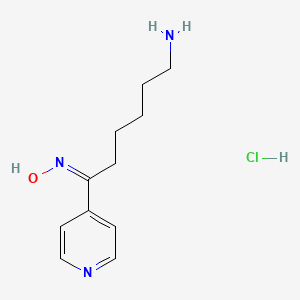
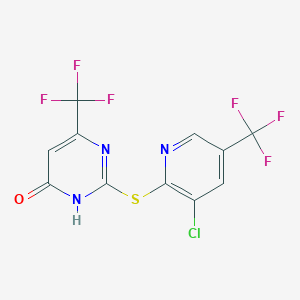
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487044.png)
